Trichloro(coronen-1-YL)silane

Description

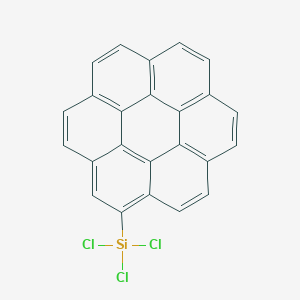

Trichloro(coronen-1-yl)silane is a hypothetical or niche organosilicon compound featuring a coronene moiety (a polycyclic aromatic hydrocarbon with 7 fused benzene rings) bonded to a trichlorosilyl (-SiCl₃) group. The trichlorosilyl group enables reactivity typical of chlorosilanes, such as hydrolysis to form siloxanes or grafting onto surfaces .

Properties

CAS No. |

877932-33-7 |

|---|---|

Molecular Formula |

C24H11Cl3Si |

Molecular Weight |

433.8 g/mol |

IUPAC Name |

trichloro(coronen-1-yl)silane |

InChI |

InChI=1S/C24H11Cl3Si/c25-28(26,27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H |

InChI Key |

HEHQCCGQCVLENW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloro(coronen-1-YL)silane typically involves the reaction of coronenyl derivatives with trichlorosilane under controlled conditions. One common method is the direct chlorination of coronenylsilane precursors using trichlorosilane in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination reactors where coronenylsilane is exposed to trichlorosilane gas. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Trichloro(coronen-1-YL)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The compound can be reduced to form coronenylsilane derivatives.

Oxidation Reactions: Oxidative processes can convert this compound into silanol or siloxane derivatives.

Common Reagents and Conditions

Substitution: Reagents such as alkyl or aryl halides in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

Substitution: Formation of coronenylsilane derivatives with various functional groups.

Reduction: Production of coronenylsilane.

Oxidation: Generation of silanol or siloxane compounds.

Scientific Research Applications

Trichloro(coronen-1-YL)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.

Biology: Employed in the development of bio-compatible materials and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which trichloro(coronen-1-YL)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the coronenyl group provides stability and enhances the compound’s reactivity. The pathways involved include the formation of intermediate siloxane or silanol species, which can further react to form more complex structures.

Comparison with Similar Compounds

(a) Alkyl-Substituted Trichlorosilanes

Trichloro(octyl)silane (C₈H₁₇-SiCl₃):

- Applications : Hydrophobic modification of poly(ethylene terephthalate) track-etched membranes (PET TeMs) for oil-water separation. Increased water contact angle (up to 130°) and reduced pore diameter were observed, depending on concentration and soaking time .

- Key Properties : Long alkyl chains enhance hydrophobicity and self-assembly on surfaces.

- Trichloro(hexyl)silane (C₆H₁₃-SiCl₃): Applications: Acts as a surfactant and reactant in silicon nanocrystal (Si NC) fabrication. Forms reverse micelles with SiCl₄ cores, enabling controlled nanoparticle synthesis .

(b) Fluorinated Trichlorosilanes

Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane (FOTS) (CF₃(CF₂)₅CH₂CH₂-SiCl₃):

Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane (PFOS) :

(c) Aryl-Substituted Trichlorosilanes

- Trichloro(dichlorophenyl)silane (C₆H₃Cl₂-SiCl₃): Applications: Potential use in synthesizing aryl-functionalized siloxanes or as intermediates in organometallic reactions. Aromatic groups may stabilize the silicon center via resonance .

(d) Chlorinated Alkyl-Substituted Trichlorosilanes

- Trichloro(3-chloropropyl)silane (Cl(CH₂)₃-SiCl₃): Synthesis: Produced via Rh-catalyzed hydrosilylation of allyl chloride with HSiCl₃, achieving >99% selectivity and high turnover numbers (TON = 140,000) . Applications: Intermediate in silicone polymers and coupling agents.

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.